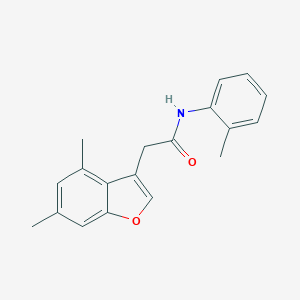![molecular formula C18H23NO2 B385180 N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622360-65-0](/img/structure/B385180.png)
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound . It has a molecular formula of C16H21NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a general procedure involves the reaction of 2Hnorbornanecarbonylchloride with 2,4,6Htrimethylaniline in DMF, followed by purification .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can provide information about the chemical environment of the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its mass can be determined using mass spectrometry . Its solubility, melting point, and other properties would need to be determined experimentally.Mecanismo De Acción
Target of Action
The primary targets of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
This compound acts as a potassium channel opener . It binds to the KCNQ2 and KCNQ4 channels, enhancing their ability to allow potassium ions to pass through. This action results in the hyperpolarization of the cell membrane, reducing the cell’s excitability and modulating its electrical activity.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-6-5-7-14(12(11)2)19-16(21)18-9-8-13(10-18)17(3,4)15(18)20/h5-7,13H,8-10H2,1-4H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPJQAGHALCPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B385097.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B385099.png)
![N-{(2-chlorophenyl)[(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B385100.png)
![N-[(acetylamino)(2-methoxyphenyl)methyl]acetamide](/img/structure/B385101.png)
![N-[(2-methoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B385102.png)
methyl]benzamide](/img/structure/B385103.png)
![N-{(4-ethoxyphenyl)[(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B385105.png)
![N-[(benzoylamino)(3-ethoxyphenyl)methyl]benzamide](/img/structure/B385106.png)
![N-{(4-ethoxyphenyl)[(4-methylbenzoyl)amino]methyl}-4-methylbenzamide](/img/structure/B385107.png)
![N-{[4-(benzyloxy)phenyl][(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385109.png)

methyl]benzamide](/img/structure/B385114.png)
methylcarbamate](/img/structure/B385116.png)
methylcarbamate](/img/structure/B385117.png)